molecular formula C10H8O5 B6234732 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione CAS No. 1567-56-2

4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Cat. No. B6234732
CAS RN: 1567-56-2
M. Wt: 208.2
InChI Key:
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Description

4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (4,5-DMDBF) is an important compound in the field of organic chemistry. It is a highly reactive molecule and has been used in several scientific research applications, such as organic synthesis, drug discovery, and biochemistry. 4,5-DMDBF has a wide range of properties, including a high boiling point, low solubility in water, and a low melting point. Furthermore, it is a versatile molecule that can be used to synthesize a variety of compounds.

Scientific Research Applications

4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including dyes, drugs, and other organic molecules. It has also been used in the study of the mechanism of action of drugs and in the development of new drugs. Furthermore, 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione has been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione has several mechanisms of action. It can act as an inhibitor of CYP2D6, an enzyme involved in the metabolism of drugs. It can also act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione has been found to interact with the G protein-coupled receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione has been found to have several biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2D6, which is involved in the metabolism of drugs. Additionally, it has been found to inhibit monoamine oxidase, which is involved in the metabolism of neurotransmitters. Furthermore, 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione has been found to interact with the G protein-coupled receptor, which is involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione has several advantages and limitations for lab experiments. One advantage is that it is a highly reactive molecule, which makes it ideal for use in organic synthesis. Additionally, it has a low melting point and a low solubility in water, which makes it easier to handle in the laboratory. However, it is also a highly toxic compound, which can be dangerous if not handled properly. Furthermore, it is a volatile compound, which can be difficult to work with in the laboratory.

Future Directions

There are several potential future directions for 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione. One potential direction is the development of new drugs based on its mechanism of action. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Furthermore, further research into its structure and properties could lead to new synthetic strategies for the synthesis of other compounds. Finally, 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione could be used as a starting material for the synthesis of a variety of compounds, such as dyes and drugs.

Synthesis Methods

4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione is synthesized through a two-step process. The first step involves the condensation of 4,5-dimethoxybenzaldehyde with acetone in the presence of an acid catalyst. This reaction produces 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione (4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione). The second step involves the oxidation of the formed 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione with a strong oxidizing agent, such as potassium permanganate. The final product is a white solid that is soluble in organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione involves the condensation of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and cyclization to form the desired product.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "malonic acid", "base (e.g. sodium ethoxide)" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base to form 2,5-dimethoxybenzalacetone", "Step 2: Decarboxylation of 2,5-dimethoxybenzalacetone to form 4,5-dimethoxy-3-oxohept-2-enoic acid", "Step 3: Cyclization of 4,5-dimethoxy-3-oxohept-2-enoic acid to form 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione" ] }

CAS RN

1567-56-2

Product Name

4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione

Molecular Formula

C10H8O5

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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